

NIBR-LTSi: Application Notes and Protocols for In Vivo Mouse Studies

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of **NIBR-LTSi**, a selective LATS (Large Tumor Suppressor Kinase) inhibitor, in mouse models. The information is curated for professionals in research and drug development, with a focus on dosage, administration, and experimental workflows.

Introduction

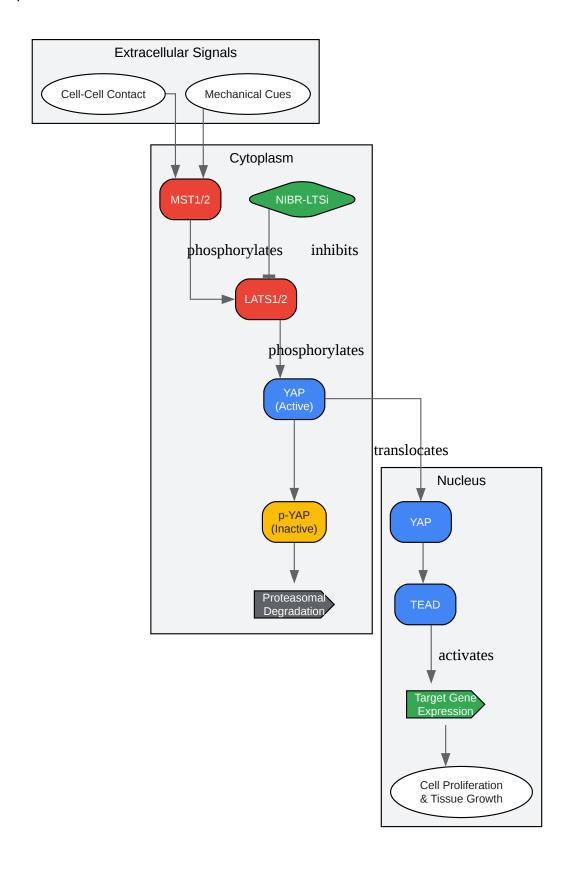
NIBR-LTSi is a potent and selective inhibitor of LATS kinases 1 and 2, key components of the Hippo signaling pathway.[1][2][3] By inhibiting LATS, NIBR-LTSi prevents the phosphorylation and subsequent inactivation of the transcriptional co-activator YAP (Yes-associated protein).[1] [4] This leads to the nuclear translocation of YAP, where it promotes the expression of genes involved in cell proliferation and tissue growth. NIBR-LTSi is orally bioavailable and has demonstrated efficacy in promoting tissue regeneration in preclinical mouse models, particularly in the context of liver regeneration following hepatectomy.[1][2]

Mechanism of Action: The Hippo-YAP Signaling Pathway

The Hippo pathway is a critical regulator of organ size and tissue homeostasis. In its active state, a kinase cascade involving MST1/2 and LATS1/2 leads to the phosphorylation of YAP. Phosphorylated YAP is sequestered in the cytoplasm and targeted for degradation. **NIBR-LTSi**



inhibits LATS1/2, thereby preventing YAP phosphorylation and promoting its nuclear activity to drive cell proliferation.





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Caption: The Hippo-YAP signaling pathway and the mechanism of action of **NIBR-LTSi**.

Quantitative Data Summary

While the primary literature confirms the in vivo activity of **NIBR-LTSi**, specific details regarding the exact dosage and vehicle composition from the pivotal study by Namoto et al. (2024) are not publicly available in the abstract. The following table summarizes the known quantitative data for **NIBR-LTSi**. Researchers should consult the full-text article for precise experimental parameters.

Parameter	Value	Reference
Target	LATS1/2 Kinases	[1][3]
Bioavailability	Orally Bioavailable	[1][2]
In Vivo Model	Mouse model of extended liver hepatectomy	[1]
Observed Effect	Accelerated liver regeneration	[1][2]

Experimental Protocols

The following protocols are based on standard methodologies for in vivo mouse studies and should be adapted based on the specific details provided in the full-text publication of the primary research.

Formulation of NIBR-LTSi for Oral Gavage

Note: The exact vehicle used in the primary study by Namoto et al. (2024) is not specified in the available abstract. A common vehicle for oral gavage of hydrophobic compounds is a suspension in a solution such as 0.5% carboxymethylcellulose (CMC) in water. Researchers must validate the appropriate vehicle for **NIBR-LTSi**.

Materials:

NIBR-LTSi compound



- Vehicle (e.g., 0.5% w/v Carboxymethylcellulose [CMC] in sterile water)
- Sterile microcentrifuge tubes
- Vortex mixer
- Sonicator (optional)

Protocol:

- Calculate the required amount of NIBR-LTSi and vehicle based on the desired final concentration and the number and weight of the mice to be dosed.
- Weigh the NIBR-LTSi powder accurately and place it in a sterile microcentrifuge tube.
- Add the calculated volume of the vehicle to the tube.
- Vortex the mixture vigorously for 5-10 minutes to ensure a uniform suspension.
- If necessary, sonicate the suspension for a short period to aid in dispersion.
- Visually inspect the suspension for homogeneity before administration. Prepare fresh on the day of dosing.

In Vivo Administration via Oral Gavage in a Mouse Model of Liver Hepatectomy

Animal Model:

- Species: Mouse (specific strain, age, and sex should be chosen based on the experimental design, e.g., C57BL/6 mice, 8-12 weeks old).
- All animal procedures must be approved by and conducted in accordance with the institution's Institutional Animal Care and Use Committee (IACUC) guidelines.

Materials:

NIBR-LTSi suspension



- Animal scale
- Oral gavage needles (20-22 gauge, with a ball tip)
- 1 mL syringes

Protocol:

- Animal Preparation: Acclimatize the mice to the housing conditions for at least one week before the experiment.
- Dosage Calculation: Weigh each mouse immediately before dosing to calculate the precise volume of the NIBR-LTSi suspension to be administered.
- Administration:
 - Gently restrain the mouse.
 - Measure the correct length of the gavage needle from the tip of the mouse's nose to the last rib to ensure delivery to the stomach.
 - Carefully insert the gavage needle into the esophagus and slowly administer the calculated volume of the NIBR-LTSi suspension.
 - Monitor the animal for any signs of distress during and after the procedure.
- Dosing Schedule: The frequency of administration (e.g., once or twice daily) should be based on the pharmacokinetic properties of NIBR-LTSi, which may be detailed in the full-text publication.
- Surgical Procedure (Partial Hepatectomy):
 - The partial hepatectomy (e.g., 70% resection) is typically performed at a specific time point relative to the NIBR-LTSi administration.
 - This is a surgical procedure requiring anesthesia, sterile technique, and post-operative care as per approved protocols.

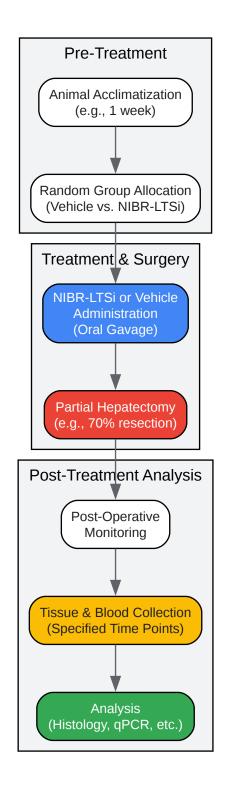


- Post-Procedure Monitoring and Analysis:
 - Monitor the animals for recovery and overall health.
 - At predetermined time points, tissues (e.g., liver) and blood can be collected for analysis (e.g., histology, gene expression, blood chemistry).

Experimental Workflow Diagram

The following diagram illustrates a general experimental workflow for evaluating the efficacy of **NIBR-LTSi** in a mouse model of liver regeneration.





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Caption: A generalized experimental workflow for in vivo studies of **NIBR-LTSi**.



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